tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O3/c1-12(2,3)21-11(20)17-9-4-6-18(7-5-9)10(19)8-13(14,15)16/h9H,4-8H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJUODPUOCRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a carbamate and a piperidine ring with a trifluoropropanoyl substituent. The molecular formula is with a molecular weight of 304.29 g/mol. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Recent studies have indicated that modifications in the piperidine nitrogen substituent can enhance potency against specific enzymes such as glycogen synthase kinase-3β (GSK-3β) .
Structure-Activity Relationship (SAR)
Research indicates that the introduction of bulky moieties or specific functional groups can significantly alter the potency of similar compounds. For instance, while derivatives with shorter hydrocarbon chains retain moderate biological activity, those with larger substituents often exhibit decreased potency .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 Value (nM) | Comments |
|---|---|---|
| GSK-3β Inhibition | 480 | Moderate potency; structural modifications needed for improvement |
| Cytotoxicity | Low | Minimal cytotoxic effects observed |
| Neuroprotective Properties | Yes | Suggests potential in neurodegenerative disease models |
Case Studies
- GSK-3β Inhibition Study : A study focused on the inhibition of GSK-3β demonstrated that derivatives similar to this compound exhibited varying degrees of inhibition with some achieving IC50 values around 480 nM. This suggests potential therapeutic applications in conditions like Alzheimer's disease where GSK-3β is implicated .
- Metabolic Stability Assessment : The metabolic stability of this compound was evaluated using human liver microsomes, revealing that while some derivatives showed rapid degradation, others maintained stability, indicating that structural modifications can lead to improved pharmacokinetic profiles .
Scientific Research Applications
Pharmacological Studies
Tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate is investigated for its potential as a novel therapeutic agent. The incorporation of the trifluoropropanoyl group may impart unique pharmacokinetic properties, making it a candidate for the development of drugs targeting various conditions such as:
- Neurological Disorders : Compounds with piperidine structures are often studied for their effects on neurotransmitter systems. This compound may serve as a lead for developing treatments for anxiety or depression.
- Anticonvulsant Activity : Similar compounds have shown promise in modulating GABA receptors, suggesting potential anticonvulsant properties .
Synthetic Chemistry
The compound can be utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Formation of Photoactive Probes : It can be used to create photoreactive compounds that help elucidate binding sites on proteins or receptors .
- Development of Photoaffinity Labels : These labels are crucial in studying protein interactions and can be applied in drug discovery processes .
Case Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of derivatives of piperidine-based compounds, this compound was synthesized and evaluated for its biological activity. The results indicated that modifications to the piperidine ring significantly influenced the compound's interaction with target receptors, potentially leading to enhanced efficacy against specific neurological targets .
Case Study 2: Structure-Activity Relationship (SAR)
Research has been conducted to explore the structure-activity relationships of piperidine derivatives. This compound was part of a series where various substituents were tested for their influence on anticonvulsant activity. The findings suggested that the trifluoropropanoyl group plays a critical role in modulating receptor affinity and selectivity .
Comparison with Similar Compounds
Trifluoropropanoyl vs. Propenoyl ( vs. 13)
- The 3,3,3-trifluoropropanoyl group in the target compound increases electronegativity and metabolic stability compared to the propenoyl group.
- The propenoyl analog (CAS 1221818-65-0) has a lower molecular weight (254.33 vs. ~298 g/mol for the trifluoropropanoyl compound) but lacks fluorine’s inductive effects, reducing its resistance to oxidative metabolism.
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate typically involves:
- Starting from tert-butyl piperidin-4-ylcarbamate (a Boc-protected piperidine derivative).
- Introduction of the 3,3,3-trifluoropropanoyl group via acylation of the nitrogen at the 1-position of the piperidine ring.
- Use of activated acid derivatives such as acyl chlorides or activated esters for efficient coupling.
- Protection and deprotection steps to control reactivity and obtain the desired product with high purity.
Preparation via Acyl Chloride Coupling
A well-documented method involves the conversion of 3,3,3-trifluoropropanoic acid to its acyl chloride derivative, followed by reaction with tert-butyl piperidin-4-ylcarbamate:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3,3,3-trifluoropropanoic acid + thionyl chloride (SOCl₂) + catalytic DMF, room temperature | Formation of 3,3,3-trifluoropropanoyl chloride | Quantitative conversion reported |
| 2 | tert-butyl piperidin-4-ylcarbamate + 3,3,3-trifluoropropanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp | N-acylation to form this compound | Nearly quantitative yield, high purity |
This route leverages the high reactivity of the acyl chloride intermediate to achieve efficient coupling with the Boc-protected piperidine nitrogen, minimizing side reactions and facilitating purification.
Alternative Coupling Using Activated Esters
Another approach involves the use of activated esters such as N-hydroxysuccinimide (NHS) esters of 3,3,3-trifluoropropanoic acid:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of NHS ester of 3,3,3-trifluoropropanoic acid using DCC or EDC coupling agents | Formation of activated ester | Moderate to high yield |
| 2 | Reaction of NHS ester with tert-butyl piperidin-4-ylcarbamate in presence of base (DIPEA) in solvent like DMF or dichloromethane | N-acylation to target compound | Yields vary, typically 70-90% |
This method allows milder reaction conditions and can be advantageous when acyl chlorides are unstable or difficult to handle.
Protection and Deprotection Considerations
- The tert-butyl carbamate (Boc) group protects the piperidine nitrogen during synthetic manipulations.
- Deprotection is commonly achieved using trifluoroacetic acid (TFA) in dichloromethane (10% TFA in CH₂Cl₂) at room temperature.
- After deprotection, the free amine can be further functionalized or purified as needed.
Representative Experimental Procedure Summary
| Step | Procedure | Conditions | Outcome |
|---|---|---|---|
| Boc-protection of 4-piperidinol derivatives | Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at room temperature for 2 hours | Yields up to 88% | Produces tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate as intermediate |
| Acyl chloride formation | 3,3,3-trifluoropropanoic acid treated with SOCl₂ and catalytic DMF at room temperature | Quantitative conversion | Formation of 3,3,3-trifluoropropanoyl chloride |
| Coupling reaction | Acyl chloride reacted with tert-butyl piperidin-4-ylcarbamate in dichloromethane with base (e.g., triethylamine) at 0°C to RT | Nearly quantitative yield | This compound obtained |
| Purification | Silica gel chromatography using mixtures of ethyl acetate/cyclohexane or methanol/dichloromethane | - | Pure compound isolated as powder with >95% purity |
Analytical and Purity Data
Summary Table of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc-protection of piperidine | Di-tert-butyl dicarbonate, NaOH, dioxane, 0°C to RT, 16 h | 82-88 | High yield, key intermediate |
| Acyl chloride formation | SOCl₂, catalytic DMF, RT | Quantitative | Essential for active acylating agent |
| Acylation coupling | tert-butyl piperidin-4-ylcarbamate + acyl chloride, base, DCM, 0°C to RT | ~95-100 | Efficient N-acylation step |
| Purification | Silica gel chromatography | - | High purity product obtained |
Research Findings and Considerations
- The acylation step is critical and benefits from low temperature to avoid side reactions.
- Using Boc protection stabilizes the piperidine nitrogen and allows selective acylation.
- The trifluoropropanoyl moiety imparts unique physicochemical properties, important for biological activity.
- Alternative coupling reagents (e.g., HBTU/HOBt/DIPEA) have been reported for related compounds but acyl chloride coupling remains preferred for this specific compound due to high yield and simplicity.
- The compound’s stability and purity make it suitable for further biological evaluation and medicinal chemistry applications.
Q & A
Q. What are the key synthetic steps for preparing tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate?
The synthesis typically involves:
- Condensation : Reacting a trifluoropropanoyl chloride with a piperidin-4-ylcarbamate precursor under anhydrous conditions.
- Protection : Using tert-butoxycarbonyl (Boc) groups to protect reactive amines, often with triethylamine as a base to neutralize HCl byproducts.
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC or HPLC for purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : 1H and 13C NMR to confirm the piperidine ring, trifluoropropanoyl, and Boc group positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., chlorine or fluorine signatures).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What biological targets are commonly associated with piperidine-carbamate derivatives?
Piperidine-carbamates often interact with:
- Neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to the piperidine ring’s structural similarity to endogenous ligands.
- Enzymes : Proteases or kinases, where the carbamate group acts as a reversible inhibitor via covalent binding .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under low-purity conditions?
- Solvent Optimization : Replace polar aprotic solvents (e.g., DCM) with THF or acetonitrile to improve solubility and reduce side reactions.
- Catalyst Screening : Test Lewis acids like ZnCl2 or organocatalysts to accelerate acylation steps.
- In-line Monitoring : Use FTIR or ReactIR to track reaction progress and identify intermediates .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Orthogonal Assays : Combine in vitro enzyme inhibition assays with cellular viability assays (e.g., MTT) to confirm target engagement.
- Metabolite Profiling : Use LC-MS to identify potential metabolic degradation products that alter activity.
- Computational Docking : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to validate binding modes .
Q. How can unexpected byproducts during synthesis be identified and mitigated?
- Byproduct Trapping : Add scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates.
- Advanced Chromatography : Employ UPLC-QTOF-MS to detect low-abundance impurities and adjust reaction stoichiometry.
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) to suppress side reactions like over-acylation .
Q. What methodologies assess the compound’s membrane permeability for pharmacological studies?
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Predicts passive diffusion across lipid bilayers.
- Caco-2 Cell Monolayers : Measures active transport and efflux ratios relevant to intestinal absorption.
- LogP Measurement : Determine octanol-water partition coefficients via shake-flask or HPLC-derived methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
